4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolones.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, dihydropyrazolones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazolone ring.
4-(2-aminoethyl)morpholine: Contains a morpholine ring and is used as a ligand in coordination chemistry.
4-(2-aminoethyl)benzenesulfonamide: Features a benzenesulfonamide group and is used in various biochemical applications.
Uniqueness
4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. Its tert-butyl group also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-tert-butyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)7-6(4-5-10)8(13)12-11-7/h4-5,10H2,1-3H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGMSYKGUQMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161753 |
Source
|
Record name | 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878208-77-6 |
Source
|
Record name | 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878208-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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